Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24BrNO4 . It holds immense potential for scientific research and its versatile nature enables its application in various fields, from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate was dissolved in DCM, cooled to 0°C, and trifluoroacetic acid (TFA) was added. The mixture was allowed to slowly warm to room temperature. After 1 hour, the solvent was removed under reduced pressure and dissolved in EtOAc. The reaction was washed with NaHCO3 and brine, and dried with MgSO4. The solvent was then removed under reduced pressure to give the title compound .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate is characterized by a monoclinic crystal system with space group P 2 1 / c. The unit cell parameters are a = 10.9035 Å, b = 8.0936 Å, c = 29.429 Å, and β = 98.136° .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate include a molecular weight of 386.28 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
1. Production of Vandetanib
- Application Summary: The compound is a crucial intermediate in the production process of Vandetanib , an anti-cancer drug used for the treatment of certain tumors of the thyroid gland .
- Results or Outcomes: The outcome of this application is the production of Vandetanib, a potent anti-cancer drug .
2. Synthesis of Biologically Active Compounds
- Application Summary: This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes: The outcome of this application is the synthesis of biologically active compounds, which can be used in various fields, including pharmaceuticals .
Safety And Hazards
While specific safety and hazard information for Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate was not found in the search results, general safety measures for handling chemicals should always be followed. These include keeping the product out of reach of children, obtaining special instructions before use, and avoiding exposure to heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(20)19-9-7-13(8-10-19)22-14-6-5-12(18)11-15(14)21-4/h5-6,11,13H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSAEPVIJIXPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682128 |
Source
|
Record name | tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | |
CAS RN |
1228957-01-4 |
Source
|
Record name | 1,1-Dimethylethyl 4-(4-bromo-2-methoxyphenoxy)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-bromo-2-methoxyphenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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